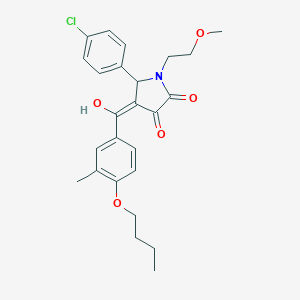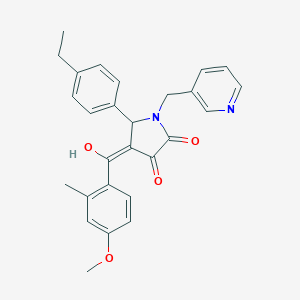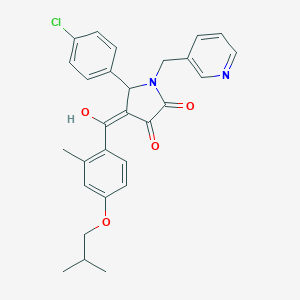![molecular formula C20H18N2O4 B266903 N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B266903.png)
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide, also known as FPBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized through a number of methods and has been used in various scientific applications.
Mecanismo De Acción
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide inhibits the activity of TG2 by binding to its active site and preventing the formation of a covalent bond between the enzyme and its substrate. This results in the inhibition of various downstream signaling pathways that are involved in the progression of diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, reduce fibrosis in lung tissues, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its activity can be easily measured using various biochemical assays. However, its use is limited by its specificity for TG2, which may not be relevant in all disease models.
Direcciones Futuras
There are several future directions for the use of N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide in scientific research. One potential application is in the development of novel therapies for cancer and fibrosis. Another potential application is in the study of the role of TG2 in various biological processes, which may lead to the discovery of new therapeutic targets. Additionally, the development of more selective inhibitors of TG2 may lead to the development of more effective therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide involves the reaction of 2-furylmethylamine with phenoxyacetyl chloride, followed by the reaction with 3-aminobenzoic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-3-[(phenoxyacetyl)amino]benzamide has been extensively used in scientific research due to its ability to selectively inhibit the activity of a specific enzyme, called tissue transglutaminase (TG2). This enzyme is involved in various biological processes such as cell signaling, apoptosis, and wound healing. Inhibition of TG2 activity has been shown to have therapeutic potential in various diseases such as cancer, fibrosis, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C20H18N2O4 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C20H18N2O4/c23-19(14-26-17-8-2-1-3-9-17)22-16-7-4-6-15(12-16)20(24)21-13-18-10-5-11-25-18/h1-12H,13-14H2,(H,21,24)(H,22,23) |
Clave InChI |
FPTMMFYGGZQPNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)
![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)



![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266832.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266840.png)
